Methyl 6-phenoxynicotinate is an organic compound belonging to the class of nicotinates, which are esters derived from nicotinic acid. This compound is characterized by the presence of a phenoxy group at the 6-position of the nicotinic acid structure, which contributes to its unique chemical properties and potential applications in various fields. Methyl 6-phenoxynicotinate is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry.
Methyl 6-phenoxynicotinate can be synthesized through various chemical reactions involving nicotinic acid derivatives and phenolic compounds. Its synthesis often involves the esterification process, where nicotinic acid is reacted with methanol in the presence of a catalyst.
Methyl 6-phenoxynicotinate is classified as:
The synthesis of methyl 6-phenoxynicotinate typically involves several steps, including:
For example, one synthetic route involves mixing 6-phenoxy-nicotinic acid with methanol and sulfuric acid, followed by heating at reflux for several hours. The product can then be extracted with ethyl acetate and purified to yield methyl 6-phenoxynicotinate.
The molecular structure of methyl 6-phenoxynicotinate comprises:
The molecular formula for methyl 6-phenoxynicotinate can be represented as , with a molecular weight of approximately 201.22 g/mol.
Methyl 6-phenoxynicotinate can undergo various chemical reactions, including:
For instance, under acidic conditions, methyl 6-phenoxynicotinate can be hydrolyzed to regenerate nicotinic acid and methanol, demonstrating its reversible nature as an ester.
The mechanism of action for methyl 6-phenoxynicotinate involves its interaction with biological systems, particularly its potential effects on neurotransmitter pathways. It may act as a ligand for nicotinic acetylcholine receptors due to its structural similarity to nicotine.
Research indicates that compounds similar to methyl 6-phenoxynicotinate may exhibit neuroprotective effects and influence cognitive functions by modulating cholinergic signaling pathways.
Methyl 6-phenoxynicotinate has several scientific uses:
Methyl 6-phenoxynicotinate (CAS 595576-44-6) represents a structurally modified nicotinic compound with specific relevance to nicotine substitute development. Its molecular formula is C₁₃H₁₁NO₃, featuring a characteristic phenoxy substitution at the 6-position of the pyridine ring and a methyl ester group at the carboxy terminus [2] [4]. This structural configuration places it within the broader category of synthetic nicotinic analogues, distinct from naturally occurring nicotine derivatives.
The compound demonstrates strategic molecular engineering aimed at modifying receptor interaction profiles while maintaining the core pyridine pharmacophore. Its structural analogues include compounds like 6-methyl-nicotine (metatin), which features methyl modification at the pyridine ring rather than phenoxy substitution [1]. These structural variations significantly influence biological activity profiles, receptor binding affinities, and metabolic stability. The table below highlights key structural differences between Methyl 6-phenoxynicotinate and related regulatory-relevant nicotine analogues:
Table 1: Structural Comparison of Nicotine Analogues
Compound | CAS Number | Molecular Formula | Substituent Position | Molecular Weight |
---|---|---|---|---|
Methyl 6-phenoxynicotinate | 595576-44-6 | C₁₃H₁₁NO₃ | 6-phenoxy | 229.23 g/mol |
6-Methyl-nicotine | Not provided | C₁₁H₁₄N₂ | 6-methyl | 174.24 g/mol |
Natural nicotine | 54-11-5 | C₁₀H₁₄N₂ | None | 162.23 g/mol |
The phenoxy group in Methyl 6-phenoxynicotinate introduces significant steric and electronic modifications compared to natural nicotine's pyrrolidine moiety. This alteration potentially affects neuronal receptor affinity and metabolic pathways, positioning it within a class of compounds developed to circumvent traditional nicotine regulatory pathways [1] [2]. Regulatory frameworks must address these structural nuances when evaluating such compounds for potential use in nicotine replacement products, particularly given the demonstrated trend of utilizing structural modifications to bypass existing nicotine regulations.
European regulatory frameworks establish critical distinctions between natural nicotine, synthetic nicotine, and structurally modified derivatives like Methyl 6-phenoxynicotinate. Under Directive 2014/40/EU (Tobacco Products Directive - TPD2), nicotine naturally extracted from tobacco receives explicit regulatory recognition, permitting its use in approved vaping products following comprehensive toxicological assessment [1]. Synthetic nicotine that is structurally identical to its natural counterpart ("bioidentical" synthetic nicotine) occupies a legally ambiguous position—not explicitly banned but subject to stringent notification requirements via the EU-CEG (European Union Common Entry Gate) system.
The legal status of Methyl 6-phenoxynicotinate as a structurally modified synthetic derivative is markedly different. Article 20 of TPD2 explicitly prohibits ingredients presenting potential health risks under normal usage conditions [1]. This provision effectively bans Methyl 6-phenoxynicotinate in vaping products because:
The French regulatory implementation further reinforces this prohibition through the Public Health Code (Article L3513-7) and the May 19, 2016 Order on e-liquid composition, which explicitly prohibit non-evaluated substances in vaping products [1]. The precautionary principle embedded in EU law (TFEU Article 191) provides additional legal grounding for restricting such chemically modified nicotine derivatives despite incomplete toxicological characterization.
Table 2: Regulatory Classification of Nicotine Compounds in the European Union
Compound Type | Legal Status under TPD2 | Notification Requirement | Market Authorization Possibility |
---|---|---|---|
Natural nicotine | Permitted with restrictions | Comprehensive assessment required | Yes, following approval |
Synthetic bioidentical nicotine | Not explicitly prohibited | Full EU-CEG notification mandatory | Possible with complete dossier |
Modified derivatives (e.g. Methyl 6-phenoxynicotinate) | De facto prohibition | Not submitted or possible | None permitted without full evaluation |
This regulatory architecture creates a significant distinction between naturally derived nicotine and structurally modified synthetic variants. Methyl 6-phenoxynicotinate's chemical modifications position it firmly within the prohibited category under current EU and French interpretations, regardless of any potential functional similarities to natural nicotine in nicotine replacement applications [1]. The compound's status exemplifies regulatory efforts to control chemically engineered nicotine analogues developed specifically to circumvent existing nicotine regulations—a phenomenon observed across multiple jurisdictions where nicotine faces stringent controls or demonization [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0